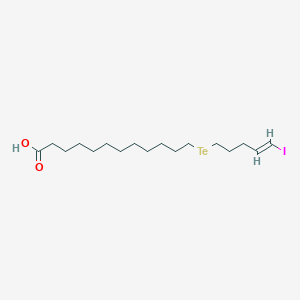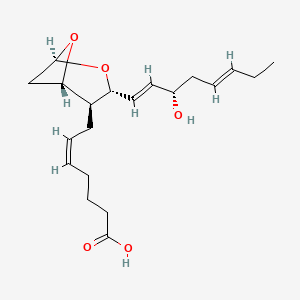
2,3-Dihydro-N-hydroxy-5,6-dimethoxy-1H-indene-2-carboxamidine monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydro-N-hydroxy-5,6-dimethoxy-1H-indene-2-carboxamidine monohydrochloride is a chemical compound with significant potential in various scientific fields. It is characterized by its unique structure, which includes a dihydroindene core with hydroxy, methoxy, and carboxamidine functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-N-hydroxy-5,6-dimethoxy-1H-indene-2-carboxamidine monohydrochloride typically involves multiple steps. One common method includes the initial formation of the indene core, followed by functionalization to introduce the hydroxy, methoxy, and carboxamidine groups. Specific reagents and conditions, such as the use of methanesulfonic acid under reflux in methanol, are employed to achieve these transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Advanced techniques like continuous flow synthesis may also be utilized to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydro-N-hydroxy-5,6-dimethoxy-1H-indene-2-carboxamidine monohydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
2,3-Dihydro-N-hydroxy-5,6-dimethoxy-1H-indene-2-carboxamidine monohydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 2,3-Dihydro-N-hydroxy-5,6-dimethoxy-1H-indene-2-carboxamidine monohydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s unique structure allows it to bind selectively to these targets, exerting its effects through inhibition or activation of specific biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
5,6-Dimethoxy-2,3-dihydro-1H-indene-1-one: Shares the indene core but lacks the carboxamidine group.
2,3-Dihydro-4,7-dimethyl-1H-indene: Similar core structure with different substituents.
N-Benzyl-4-((5,6-dimethoxy-1-indanon-2-yl)methyl)piperidine: Contains a similar indene core with additional functional groups
Uniqueness
2,3-Dihydro-N-hydroxy-5,6-dimethoxy-1H-indene-2-carboxamidine monohydrochloride is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
79660-76-7 |
|---|---|
Fórmula molecular |
C12H17ClN2O3 |
Peso molecular |
272.73 g/mol |
Nombre IUPAC |
N'-hydroxy-5,6-dimethoxy-2,3-dihydro-1H-indene-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C12H16N2O3.ClH/c1-16-10-5-7-3-9(12(13)14-15)4-8(7)6-11(10)17-2;/h5-6,9,15H,3-4H2,1-2H3,(H2,13,14);1H |
Clave InChI |
ZGEYQGVDCVQKIF-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2CC(CC2=C1)C(=NO)N)OC.Cl |
SMILES isomérico |
COC1=C(C=C2CC(CC2=C1)/C(=N/O)/N)OC.Cl |
SMILES canónico |
COC1=C(C=C2CC(CC2=C1)C(=NO)N)OC.Cl |
Sinónimos |
N-hydroxy-5,6-dimethoxy-1H-indene-2-carboximidamide Org 10325 Org-10325 Org10325 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1R,5R,6R,13S)-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B1232765.png)











